molecular formula C10H23O2PS2 B021734 Cadusafos CAS No. 103735-82-6

Cadusafos

Cat. No.: B021734
CAS No.: 103735-82-6
M. Wt: 270.4 g/mol
InChI Key: KXRPCFINVWWFHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cadusafos is synthesized through a multi-step process involving the reaction of sec-butyl alcohol with phosphorus pentasulfide to form sec-butyl phosphorodithioic acid. This intermediate is then reacted with ethyl alcohol to produce the final product, S,S-di-sec-butyl O-ethyl phosphorodithioate .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents and catalysts to facilitate the reactions and improve efficiency .

Properties

IUPAC Name

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRPCFINVWWFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(OCC)SC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037505
Record name Cadusafos
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline]
Record name Cadusafos
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Boiling Point

BP: 112-114 °C at 0.8 mm Hg
Record name Cadusafos
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Flash Point

129.4 °C (Seta closed cup)
Record name Cadusafos
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Solubility

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane.
Record name Cadusafos
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Density

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L)
Record name Cadusafos
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Vapor Pressure

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C
Record name Cadusafos
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Record name Cadusafos
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
Record name Cadusafos
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Color/Form

Colorless to yellow liquid, Light to dark-gray amorphous granules

CAS No.

95465-99-9
Record name Cadusafos
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Record name Cadusafos [ISO]
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Record name Cadusafos
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Record name Phosphorodithioic acid, O-ethyl S,S-bis(1-methylpropyl) ester
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Record name CADUSAFOS
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Record name Cadusafos
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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